(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is synthesized through the reaction of Boc-L-norleucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate primarily undergoes substitution reactions, where the Boc group is transferred to an amino group, forming a stable carbamate. This reaction is crucial in peptide synthesis as it protects the amino group from unwanted reactions .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane (DCM)
Conditions: Anhydrous conditions, room temperature
Major Products
The major product of the reaction involving this compound is a Boc-protected amino acid or peptide, which can be further used in peptide synthesis .
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. This protection is essential for the stepwise synthesis of peptides, allowing for the precise manipulation of peptide sequences .
In biology and medicine, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides are often used in drug development and as tools for understanding protein-protein interactions .
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves the formation of a covalent bond with the amino group of an amino acid or peptide. This bond effectively blocks the reactivity of the amino group, preventing unwanted reactions during peptide synthesis. The Boc group can later be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Ile-OSu: Boc-L-isoleucine N-hydroxysuccinimide ester
Boc-Val-OSu: Boc-L-valine N-hydroxysuccinimide ester
Boc-Leu-OSu: Boc-L-leucine N-hydroxysuccinimide ester
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific use in protecting the amino group of norleucine, an amino acid that is not as commonly used as others like leucine or valine. This specificity makes it particularly useful in the synthesis of peptides that require norleucine residues .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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